molecular formula C11H5NO2S B078148 Naphtho[2,3-d]thiazole-4,9-dione CAS No. 14770-63-9

Naphtho[2,3-d]thiazole-4,9-dione

Cat. No. B078148
CAS RN: 14770-63-9
M. Wt: 215.23 g/mol
InChI Key: YSARSOPNCPYXJI-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a member of the thiazole family of compounds and has been extensively studied for its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents.

Mechanism Of Action

The mechanism of action of naphtho[2,3-d]thiazole-4,9-dione is still not fully understood. However, it has been proposed that the compound exerts its biological activity through the modulation of various signaling pathways, including the p53 pathway, the MAPK pathway, and the NF-κB pathway. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.

Biochemical And Physiological Effects

Naphtho[2,3-d]thiazole-4,9-dione has been shown to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, and exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.

Advantages And Limitations For Lab Experiments

One of the main advantages of naphtho[2,3-d]thiazole-4,9-dione is its potent biological activity against various cancer cell lines, as well as its anti-inflammatory and anti-microbial activity. However, the compound has certain limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of the compound.

Future Directions

There are several future directions for the research on naphtho[2,3-d]thiazole-4,9-dione. One of the main directions is the development of novel derivatives of the compound with enhanced biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of the compound in more detail, to identify new targets for cancer therapy and anti-inflammatory and anti-microbial agents. Finally, the potential applications of the compound in other fields, such as materials science and catalysis, can also be explored.
Conclusion
In conclusion, naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It exhibits potent anti-proliferative activity against various cancer cell lines, as well as anti-inflammatory and anti-microbial activity. The compound exerts its biological activity through the modulation of various signaling pathways and the inhibition of various enzymes. Although the compound has certain limitations for lab experiments, its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents make it a promising candidate for further research.

Synthesis Methods

The synthesis of naphtho[2,3-d]thiazole-4,9-dione can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with 1,4-naphthoquinone under acidic conditions. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. Other methods include the reaction of 2-aminothiophenol with 1,4-naphthoquinone in the presence of a catalyst such as copper acetate or iron(III) chloride.

Scientific Research Applications

Naphtho[2,3-d]thiazole-4,9-dione has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway and the MAPK pathway.
In addition to its anti-cancer activity, naphtho[2,3-d]thiazole-4,9-dione has also been investigated as an anti-inflammatory and anti-microbial agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

properties

CAS RN

14770-63-9

Product Name

Naphtho[2,3-d]thiazole-4,9-dione

Molecular Formula

C11H5NO2S

Molecular Weight

215.23 g/mol

IUPAC Name

benzo[f][1,3]benzothiazole-4,9-dione

InChI

InChI=1S/C11H5NO2S/c13-9-6-3-1-2-4-7(6)10(14)11-8(9)12-5-15-11/h1-5H

InChI Key

YSARSOPNCPYXJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3

synonyms

Naphtho[2,3-d]thiazole-4,9-dione (8CI,9CI)

Origin of Product

United States

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